ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
The synthesis of ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves several steps. Initially, the compound is synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, yielding the desired pyran derivative in high yield . The carbonitrile and primary amino groups in the pyran ring act as reactive sites for further functionalization. Industrial production methods typically involve similar synthetic routes but are optimized for scale and efficiency.
Chemical Reactions Analysis
Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like morpholine, piperidine, or aniline, resulting in the formation of 2-substituted pyrimidine derivatives.
Cyclization Reactions: The compound can be cyclized with reagents such as formamide, formic acid, urea, or thiourea to form pyrano[2,3-d]pyrimidine derivatives.
Acylation Reactions: Acylation with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride leads to the formation of bicyclic pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Materials Science: Its derivatives are explored for their fluorescent properties, making them useful in the development of new materials for optoelectronic applications.
Biological Research: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound’s reactive sites, such as the amino and cyano groups, allow it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but lacks the additional phenoxy and dimethyl groups, resulting in different reactivity and applications.
Thiazole Derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antitumor properties, but differ in their core structure and specific applications.
This compound’s unique combination of functional groups and reactivity makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Properties
Molecular Formula |
C25H25ClN2O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
ethyl 6-amino-4-[5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H25ClN2O4/c1-5-30-25(29)22-16(4)32-24(28)21(12-27)23(22)20-11-17(14(2)10-15(20)3)13-31-19-8-6-18(26)7-9-19/h6-11,23H,5,13,28H2,1-4H3 |
InChI Key |
ATDLITFOIOGKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C(=C2)COC3=CC=C(C=C3)Cl)C)C)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.